molecular formula C21H23N5OS B3559992 N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B3559992
M. Wt: 393.5 g/mol
InChI Key: GONQTXBIBDVDPK-UHFFFAOYSA-N
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Description

N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a pyridin-4-yl group at position 5 and a prop-2-en-1-yl (allyl) group at position 2. The acetamide moiety is linked via a sulfanyl (-S-) bridge to the triazole ring and bears a 2-ethyl-6-methylphenyl group (ortho-ethyl, para-methyl substitution on the benzene ring). This structure combines aromatic, heterocyclic, and alkyl functionalities, making it a candidate for diverse biological activities, including anti-inflammatory or antiproliferative effects, based on structural analogs .

Properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5OS/c1-4-13-26-20(17-9-11-22-12-10-17)24-25-21(26)28-14-18(27)23-19-15(3)7-6-8-16(19)5-2/h4,6-12H,1,5,13-14H2,2-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONQTXBIBDVDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2CC=C)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors to form the triazole ring. The reaction is often carried out under reflux conditions with a suitable solvent such as ethanol or acetonitrile.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the triazole intermediate.

    Attachment of the Sulfanyl Acetamide Group: The final step involves the reaction of the triazole-pyridine intermediate with a sulfanyl acetamide derivative under mild conditions, typically using a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles; reactions are conducted under mild to moderate conditions, often in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

The compound N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic molecule with potential applications in various scientific fields, particularly in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of its applications, supported by relevant data tables and case studies.

Chemical Properties and Structure

Antimicrobial Activity

Recent studies have indicated that compounds containing a triazole moiety exhibit significant antimicrobial properties. For instance, triazole derivatives have been shown to inhibit the growth of various pathogens, including bacteria and fungi. The specific compound under discussion may enhance this activity due to its unique structural features.

Case Study: Antifungal Activity

In a study evaluating the antifungal effects of triazole derivatives, it was found that compounds similar to this compound demonstrated potent activity against Candida albicans and Aspergillus niger. The mechanism of action was attributed to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Cancer Research

The compound's structural components suggest potential applications in cancer therapy. Triazoles have been investigated for their ability to inhibit specific enzymes involved in tumor growth.

Case Study: Inhibition of Cancer Cell Proliferation

A study published in a peer-reviewed journal demonstrated that triazole-based compounds could effectively inhibit the proliferation of human cancer cell lines. The compound's effectiveness was linked to its ability to induce apoptosis (programmed cell death) in cancer cells.

Pesticidal Properties

The presence of the pyridine and triazole groups suggests potential use as a pesticide or herbicide. Compounds with similar structures have been shown to exhibit herbicidal activity against specific plant species.

Case Study: Herbicidal Activity

Research conducted on various triazole derivatives revealed that certain compounds could effectively control weed species without harming crops. The specific compound may function by disrupting the biosynthetic pathways in target plants, leading to their demise.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the following categories:

Variations in Triazole Substituents
Compound Name Triazole Substituents (Position 4/5) Acetamide Phenyl Group Key Data/Activity Reference ID
N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (Target) 4: Prop-2-en-1-yl; 5: Pyridin-4-yl 2-ethyl-6-methylphenyl Structural focus: Allyl and pyridine groups enhance π-π stacking and solubility.
N-(2-ethylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Prop-2-en-1-yl; 5: Pyridin-3-yl 2-ethylphenyl Pyridin-3-yl substitution may alter binding affinity compared to pyridin-4-yl.
N-[4-(acetylamino)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Ethyl; 5: Pyridin-2-yl 4-(acetylamino)phenyl Ethyl substituent reduces steric hindrance; pyridin-2-yl impacts polarity.
N-(3,4-difluorophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: Ethyl; 5: Pyridin-4-yl 3,4-difluorophenyl Fluorine atoms enhance metabolic stability and lipophilicity.

Key Insights :

  • Pyridin-4-yl (target) vs. pyridin-3-yl () alters electronic properties and hydrogen-bonding capacity, influencing target interactions.
Variations in Acetamide Phenyl Substituents
Compound Name Phenyl Substituents Impact on Properties Reference ID
This compound (Target) 2-ethyl-6-methylphenyl Steric bulk may improve membrane permeability.
N-(2-bromo-4-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-bromo-4-methylphenyl Halogen substituents (Br, Cl) enhance electronegativity and binding to hydrophobic pockets.
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Varied aryl groups Anti-exudative activity reported (61% inhibition vs. diclofenac at 10 mg/kg).

Key Insights :

  • Halogenated phenyl groups (e.g., bromo, chloro) improve compound stability but may reduce solubility .

Biological Activity

The compound N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a triazole ring, a pyridine moiety, and a sulfanyl group, which may contribute to its biological activity. The molecular formula is C₁₄H₁₈N₄OS, and it has been cataloged in various chemical databases including PubChem .

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. In particular, derivatives of triazoles have shown efficacy against various pathogens, including fungi and bacteria. The specific compound has been evaluated for its activity against Mycobacterium tuberculosis, with preliminary studies suggesting potential anti-tubercular effects.

Cytotoxicity Studies

Cytotoxicity assays have been performed using human embryonic kidney (HEK-293) cells to assess the safety profile of the compound. Results indicate that it exhibits low cytotoxicity, making it a promising candidate for further development in therapeutic applications .

The proposed mechanism of action involves the inhibition of key enzymes associated with microbial metabolism. The sulfanyl group may enhance the compound's ability to interact with target sites within microbial cells, leading to disrupted cellular processes.

Table 1: Summary of Biological Activities

Activity TypeResultReference
AntimicrobialSignificant activity against M. tuberculosis
CytotoxicityLow cytotoxicity in HEK-293 cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Case Study 1: Anti-Tubercular Activity

In a study assessing various substituted compounds for anti-tubercular activity, derivatives similar to this compound were synthesized and tested. Among these compounds, several demonstrated IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra, indicating potent anti-tubercular properties .

Case Study 2: Safety Profile Assessment

A comprehensive safety assessment was conducted on the compound's derivatives to evaluate their cytotoxic effects on human cells. The findings revealed that most tested compounds exhibited minimal toxicity at therapeutic concentrations, supporting their potential use in clinical settings .

Q & A

Q. Table 1: Example Synthesis Parameters

Reactant RatioCatalystTemperature (°C)Time (h)Yield (%)
1:1Zeolite Y-H150565–80*
*Yield data inferred from analogous procedures in .

Advanced: How can structure-activity relationships (SAR) guide the optimization of antiproliferative or anti-exudative activity?

Answer:
SAR studies focus on modifying substituents on the triazole, phenyl, and pyridine moieties. For instance:

  • Antiproliferative activity : Hydrophobic groups (e.g., 2-ethyl-6-methylphenyl) enhance cellular uptake, while pyridinyl substituents improve target binding .
  • Anti-exudative activity : Electron-donating groups (e.g., methoxy) on the furan or triazole rings reduce inflammation in rat models .

Q. Table 2: Activity Trends in Analogous Compounds

Substituent (R)Biological ActivityMechanism Hypothesis
4-FluorophenylAntiproliferativeKinase inhibition
5-(Furan-2-yl)Anti-exudativeCOX-2 modulation

Advanced researchers should use combinatorial chemistry to screen substituent libraries and validate hypotheses via molecular docking .

Basic: What analytical techniques are critical for structural elucidation?

Answer:

  • X-ray crystallography : Resolves absolute configuration (e.g., triazole-thioacetamide conformation) .
  • NMR spectroscopy : Confirms substitution patterns (e.g., pyridine proton shifts at δ 8.5–9.0 ppm).
  • FTIR : Identifies key functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced: How can computational modeling predict reactivity or biological interactions?

Answer:

  • HOMO-LUMO analysis : Estimates electron transfer potential. For example, a small HOMO-LUMO gap (<4 eV) suggests high reactivity .
  • Molecular Electrostatic Potential (MESP) : Maps nucleophilic/electrophilic regions, guiding derivatization (e.g., sulfanyl groups as reactive sites) .
  • Molecular dynamics simulations : Predict binding stability with targets like kinases or inflammatory enzymes .

Basic: What experimental models are used to evaluate anti-exudative activity?

Answer:

  • In vivo rat models : Induce inflammation (e.g., carrageenan-induced paw edema) and measure exudate volume reduction .
  • Dosage optimization : Administer compounds at 10–50 mg/kg and compare to standard anti-inflammatory agents (e.g., indomethacin).

Advanced: How should researchers resolve contradictions in reported biological activity data?

Answer:
Contradictions often arise from variations in:

  • Substituent electronic effects : Electron-withdrawing groups may enhance activity in one assay but reduce bioavailability in another.
  • Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or inflammation models (acute vs. chronic).
    Methodological steps :

Replicate experiments under standardized conditions.

Perform meta-analysis of substituent effects across studies .

Validate mechanisms using knock-out models or isotopic labeling.

Basic: How to ensure reproducibility in catalytic synthesis?

Answer:

  • Catalyst activation : Pre-treat zeolites at 300°C to remove moisture.
  • Reaction monitoring : Use TLC or HPLC to track intermediate formation.
  • Batch consistency : Characterize multiple synthesis batches via melting point and NMR .

Advanced: What strategies improve metabolic stability for in vivo applications?

Answer:

  • Prodrug design : Mask polar groups (e.g., acetamide) with ester linkages.
  • Cytochrome P450 inhibition : Introduce fluorinated substituents to reduce oxidative metabolism .
  • Pharmacokinetic profiling : Measure plasma half-life in rodent models and adjust logP values (aim for 2–4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Reactant of Route 2
N-(2-ethyl-6-methylphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

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